molecular formula C10H16ClNO2 B13655942 2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride

Katalognummer: B13655942
Molekulargewicht: 217.69 g/mol
InChI-Schlüssel: OLQRIJUTPCCOJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO2 It is a hydrochloride salt of an amine, characterized by the presence of methoxy groups attached to both the aromatic ring and the ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with methanol in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the reduction of the nitrile group to an amine, followed by the formation of the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of methoxy groups enhances its ability to cross biological membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenethylamine: Similar structure with a methoxy group on the phenyl ring.

    2-(2-Methoxynaphthalen-1-yl)ethan-1-amine: Contains a naphthalene ring instead of a benzene ring.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar functional groups but different core structure.

Uniqueness

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of two methoxy groups and its specific ethanamine chain. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C10H16ClNO2

Molekulargewicht

217.69 g/mol

IUPAC-Name

2-methoxy-1-(2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-12-7-9(11)8-5-3-4-6-10(8)13-2;/h3-6,9H,7,11H2,1-2H3;1H

InChI-Schlüssel

OLQRIJUTPCCOJG-UHFFFAOYSA-N

Kanonische SMILES

COCC(C1=CC=CC=C1OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.